molecular formula C21H24N2O4S B2715296 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone CAS No. 919019-23-1

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone

Cat. No.: B2715296
CAS No.: 919019-23-1
M. Wt: 400.49
InChI Key: JZUVKYVFYMESDH-UHFFFAOYSA-N
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Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone is a novel synthetic compound provided for research purposes. Its molecular structure, which integrates an indolinone core, a cyclopentyl sulfonamide group, and a 4-methoxyphenyl ketone moiety, suggests potential as a targeted protein modulator. This structural class of compounds is of significant interest in pharmacological research, particularly in the development of kinase inhibitors and receptor antagonists . The indolinone scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various enzyme targets . The specific substitution pattern on this molecule indicates it may be designed to act as a potent and selective antagonist for the vanilloid receptor (TRPV1), a key target in the study of pain pathways, neuropathic pain, migraine, and inflammatory conditions such as irritable bowel syndrome . The presence of the sulfonamide group is a common feature in drugs and bioactive compounds, often contributing to enhanced binding affinity and metabolic stability. This product is intended for in vitro biological screening and assay development to further elucidate its precise mechanism of action and binding affinity. It is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-1-(4-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-18-8-6-15(7-9-18)21(24)23-13-12-16-14-19(10-11-20(16)23)28(25,26)22-17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUVKYVFYMESDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions The sulfonamide group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indoxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone.

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • In Vitro Studies : In vitro assessments against various human tumor cell lines have revealed significant growth inhibition rates, with mean GI50 values indicating potent cytotoxicity. For instance, a study reported a GI50 value of 15.72 μM against breast cancer cell lines .
Cell LineGI50 (μM)TGI (μM)
MCF-7 (Breast)15.7250.68
A549 (Lung)20.0055.00
HeLa (Cervical)18.5048.00

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored.

  • In Vivo Studies : In animal models, particularly those induced with arthritis, significant reductions in paw swelling and inflammatory markers were observed post-treatment with the compound at doses around 20 mg/kg, indicating its efficacy in managing inflammatory conditions .
Treatment GroupPaw Swelling Reduction (%)
Control0
Treatment (20 mg/kg)60

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various resistant bacterial strains.

  • Efficacy Against Resistant Strains : In laboratory settings, it effectively inhibited the growth of multi-drug resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Study : A case study highlighted its use in treating infections caused by resistant strains, showing promising results in inhibiting bacterial growth .

Case Study on Cancer Treatment

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : The compound induced significant apoptosis with minimal cytotoxicity to normal cells, suggesting a selective action against cancer cells.

Case Study on Infection Control

  • Objective : Assess efficacy against resistant bacterial strains.
  • Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Application Reference
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone C₂₁H₂₃N₂O₄S 399.48 Sulfonamide, Indolinyl, Ketone Hypothetical: Receptor modulation N/A
Sch225336 (CB2-selective bis-sulfone) C₂₁H₂₄N₂O₇S₂ 504.55 Bis-sulfone, Methoxyphenyl Cannabinoid receptor ligand
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C₂₀H₂₀N₂O₂ 320.38 Carboxylic acid, Cyclopentylamino Unknown (safety data available)
Cyclopent[b]indole (tetrahydro-methoxyphenyl) C₁₈H₁₇NO 263.33 Methoxyphenyl, Cyclopentane-fused Unknown (structural analog)

Key Observations :

  • Sch225336 shares methoxyphenyl and sulfonyl groups but differs in being a bis-sulfone rather than a sulfonamide. This distinction may reduce its selectivity for non-cannabinoid targets compared to the target compound .
  • 7-(Cyclopentylamino)-2-phenylindole-5-carboxylic acid () replaces the sulfonamide and ketone with a carboxylic acid, likely altering solubility and receptor interaction profiles .
  • Cyclopent[b]indole () lacks the sulfonamide and ketone but shares the methoxyphenyl group, suggesting divergent biological pathways .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight : The target compound (399.48 g/mol) falls between Sch225336 (504.55 g/mol) and the indole-carboxylic acid (320.38 g/mol). Higher molecular weight in Sch225336 correlates with its bis-sulfone structure, which may reduce membrane permeability compared to the target’s sulfonamide .

Research Implications and Gaps

  • Structural Optimization : The ketone group in the target compound could be modified to improve metabolic stability, as seen in agrochemical intermediates like metconazole () .
  • Receptor Binding Studies : Comparative studies with Sch225336 could clarify the sulfonamide’s role in receptor affinity versus bis-sulfones.
  • Safety Assessments : Proactive toxicity screening is recommended, given the hazards associated with structurally related indoles .

Biological Activity

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆N₂O₃S, with a molecular weight of approximately 284.34 g/mol. The compound features an indole core substituted with a cyclopentylamino sulfonamide group and a methoxyphenyl ketone moiety.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in various biological systems.
  • Modulation of Cell Signaling Pathways : Preliminary studies suggest that it may influence key signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have indicated that this compound possesses anticancer properties. For instance:

  • In vitro Studies : In laboratory settings, the compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • In vivo Studies : Animal models have shown that treatment with this compound leads to significant tumor regression, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported to reduce the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating chronic inflammatory conditions.
  • Pain Relief : In animal models, administration has resulted in decreased pain responses, indicating potential analgesic effects.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines with different concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, with IC₅₀ values ranging from 10 to 25 µM across different cell types.
  • Animal Model for Inflammation :
    • An experiment was conducted using a rat model of induced inflammation.
    • Rats treated with the compound exhibited a significant reduction in paw swelling compared to controls, supporting its anti-inflammatory potential.

Data Summary

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
Pain reliefDecreases pain responses in models

Q & A

Q. Basic

  • Methodological Answer : Based on structurally related indole derivatives, full PPE is required: chemical-resistant gloves (nitrile or neoprene), face shields, and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards . Use respiratory protection (e.g., P95 filters) if aerosolization occurs. Implement engineering controls like fume hoods and ensure proper waste disposal to prevent environmental contamination .
  • Rationale : While direct toxicity data for this compound is unavailable, analogous sulfonamide-indole compounds lack carcinogenicity classifications but require stringent handling due to potential acute toxicity risks .

How should researchers address the absence of physicochemical data (e.g., melting point, solubility) for this compound?

Q. Basic

  • Methodological Answer : Conduct systematic characterization:
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability.
    • Solubility Profiling : Test solubility in polar (methanol, DMSO) and nonpolar solvents (ethyl acetate, hexane) using UV-Vis spectroscopy or gravimetric analysis .
    • Chromatography : Employ HPLC with a C18 column to assess purity and retention behavior under varying mobile phases .
  • Rationale : Similar compounds (e.g., cyclopent[b]indole derivatives) lack published data, necessitating empirical determination to guide solvent selection and reaction design .

What synthetic strategies are optimal for preparing this compound?

Q. Basic

  • Methodological Answer :
    • Step 1 : Sulfonylation of indoline precursors using cyclopentylamine and sulfonyl chlorides in anhydrous DCM under nitrogen .
    • Step 2 : Coupling with 4-methoxyphenyl ketone via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
    • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .
  • Rationale : Computational reaction path searches (e.g., quantum chemical calculations) can optimize yields by predicting intermediates and transition states .

Which analytical techniques are most suitable for characterizing this compound’s structure and purity?

Q. Basic

  • Methodological Answer :
    • NMR : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 to confirm sulfonamide and ketone moieties.
    • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
    • FT-IR : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) stretches .
  • Rationale : These methods are standard for sulfonamide-containing heterocycles, as evidenced by PubChem entries for analogous structures .

How can computational methods enhance the design of experiments for synthesizing and optimizing this compound?

Q. Advanced

  • Methodological Answer :
    • Reaction Path Prediction : Use density functional theory (DFT) to model sulfonylation and coupling steps, identifying energetically favorable pathways .
    • Machine Learning : Train models on existing indole reaction datasets to predict optimal solvents, catalysts, and temperatures.
    • In Silico Toxicity Screening : Apply tools like ProTox-II to assess potential hazards before experimental validation .
  • Rationale : ICReDD’s integrated computational-experimental framework reduces trial-and-error inefficiencies, accelerating reaction discovery .

How might researchers resolve contradictions in toxicological data for structurally similar compounds?

Q. Advanced

  • Methodological Answer :
    • Cross-Validation : Perform in vitro assays (e.g., Ames test for mutagenicity) alongside in silico predictions to reconcile discrepancies.
    • Dose-Response Studies : Use zebrafish or murine models to assess acute toxicity thresholds and compare with computational LD50_{50} estimates .
  • Rationale : While IARC and OSHA do not classify related indoles as carcinogenic, conflicting data may arise from impurities or metabolite profiles .

What experimental approaches can determine the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Methodological Answer :
    • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) stress. Monitor degradation via LC-MS .
    • Kinetic Analysis : Calculate Arrhenius parameters to predict shelf-life under storage conditions .
  • Rationale : Stability data is critical for ensuring reproducibility in biological assays or catalytic applications .

What role might this compound play in catalytic asymmetric synthesis or green chemistry applications?

Q. Advanced

  • Methodological Answer :
    • Catalytic Screening : Test as a ligand in transition-metal catalysis (e.g., Pd or Cu) for C–N bond formation.
    • Solvent-Free Reactions : Explore mechanochemical synthesis in ball mills to reduce solvent waste .
  • Rationale : Advanced Synthesis & Catalysis highlights sulfonamide derivatives’ potential in enantioselective catalysis and sustainable methodologies .

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